Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate

CAS No.: 94087-56-6

Cat. No.: VC20288947

Molecular Formula: C5H11NNa4O6P2

Molecular Weight: 335.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94087-56-6 |

|---|---|

| Molecular Formula | C5H11NNa4O6P2 |

| Molecular Weight | 335.05 g/mol |

| IUPAC Name | tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine |

| Standard InChI | InChI=1S/C5H15NO6P2.4Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |

| Standard InChI Key | RCFQWXPAIFRWGT-UHFFFAOYSA-J |

| Canonical SMILES | CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

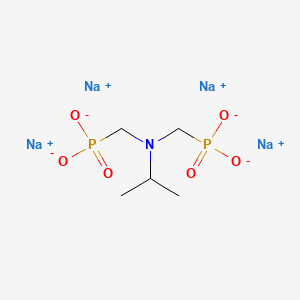

The compound’s IUPAC name, tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine, reflects its structural components:

-

A central isopropylamine group ()

-

Two methylene-linked phosphonate moieties ()

-

Four sodium counterions for charge neutralization.

The canonical SMILES representation, CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+], highlights the symmetry of the phosphonate groups and the coordination of sodium ions. X-ray crystallography studies of analogous bisphosphonates reveal a tetrahedral geometry around the phosphorus atoms, which facilitates strong interactions with divalent metal ions such as and .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 94087-56-6 |

| Molecular Formula | |

| Molecular Weight | 335.05 g/mol |

| IUPAC Name | Tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine |

| Solubility in Water | >500 g/L (20°C) |

| pKa Values | 2.18 (phosphonate), 7.89 (amine) |

Spectroscopic Characterization

-

Infrared Spectroscopy (IR): Strong absorption bands at 1150–1250 cm (P=O stretching) and 950–1050 cm (P–O symmetric stretching).

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Related Compounds

Synthetic Pathways

The synthesis proceeds via a two-step protocol:

-

Formation of [(Isopropylimino)dimethylene]bisphosphonic Acid:

Isopropylamine reacts with formaldehyde and phosphorus trichloride under acidic conditions to form the bisphosphonic acid precursor: -

Neutralization with Sodium Hydroxide:

The bisphosphonic acid is treated with four equivalents of NaOH to yield the tetrasodium salt:

Table 2: Comparison of Bisphosphonate Derivatives

The potassium analogue exhibits similar chelation capacity but lower aqueous solubility (228 g/L at 20°C), while the 2-ethylhexyl derivative demonstrates superior surfactant compatibility due to its hydrophobic chain .

Pharmacological Properties and Biomedical Applications

Mechanism of Action in Bone Metabolism

Bisphosphonates inhibit osteoclast-mediated bone resorption by:

-

Hydroxyapatite Binding: The phosphonate groups chelate , anchoring the compound to bone surfaces.

-

Osteoclast Apoptosis: Internalization by osteoclasts disrupts the mevalonate pathway, preventing prenylation of GTPases essential for cell survival .

| Parameter | Value | Test Method |

|---|---|---|

| Calcium Chelation Capacity | 450 mg /g | ASTM D511-14 |

| Thermal Stability | Stable to 250°C | TGA/DSC |

| Corrosion Inhibition | 85% (vs. carbon steel) | ASTM G31-21 |

Detergent Formulations

Incorporated at 0.5–1.5% w/w, the compound:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume